molecular formula C10H14O4 B12764362 (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 33383-55-0

(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B12764362
CAS No.: 33383-55-0
M. Wt: 198.22 g/mol
InChI Key: XXTFGUFRXPWYDA-LYNIJRAASA-N
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Description

(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid is a complex organic compound characterized by its unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclopropanation of an appropriate alkene precursor, followed by functional group modifications to introduce the carboxylic acid groups. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylacetamide (DMAc) in a mixed solvent system with water .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.

Properties

CAS No.

33383-55-0

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

(1S,3S)-3-[(E)-2-carboxyprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H14O4/c1-5(8(11)12)4-6-7(9(13)14)10(6,2)3/h4,6-7H,1-3H3,(H,11,12)(H,13,14)/b5-4+/t6-,7+/m0/s1

InChI Key

XXTFGUFRXPWYDA-LYNIJRAASA-N

Isomeric SMILES

C/C(=C\[C@H]1[C@@H](C1(C)C)C(=O)O)/C(=O)O

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C(=O)O

Origin of Product

United States

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